
N,4-dimethyl-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the formation of the oxazole ring . Another approach involves the use of N-acyl sulfilimines with ynamides in the presence of a gold catalyst, leading to the formation of 4-aminooxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-dimethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazoline derivatives.
Applications De Recherche Scientifique
N,4-dimethyl-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N,4-dimethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological processes. Studies have shown that derivatives of oxazole can inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and NF-κB .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: Similar in structure but with different functional groups, leading to varied biological activities.
Thiazole: Contains sulfur instead of oxygen, which imparts different reactivity and biological effects.
Uniqueness
N,4-dimethyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
N,4-dimethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)6-2/h3H,1-2H3,(H,6,7) |
Clé InChI |
ZIOGAWBHZZNDDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CON=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




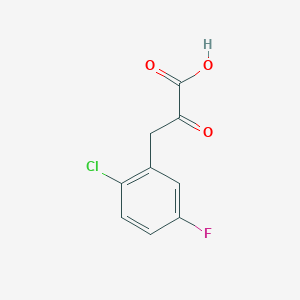
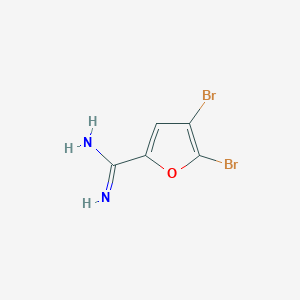
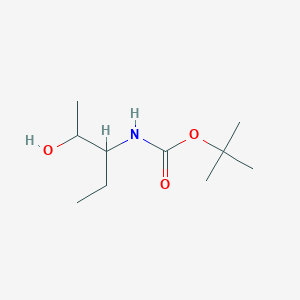
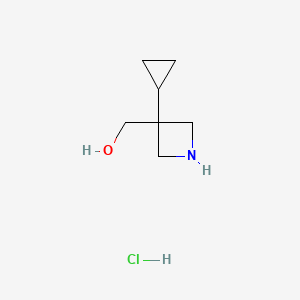
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
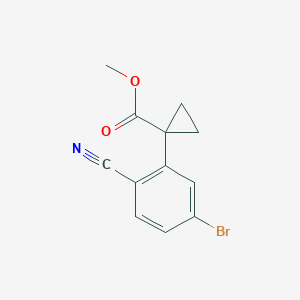
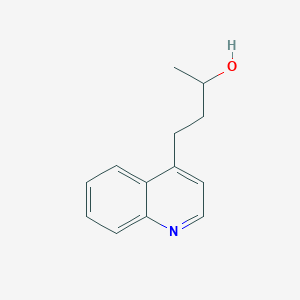
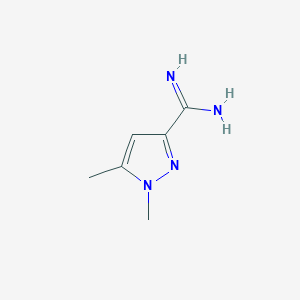
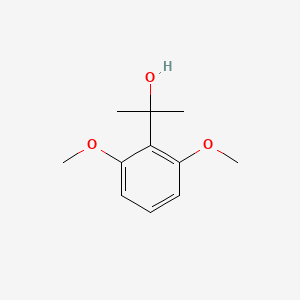
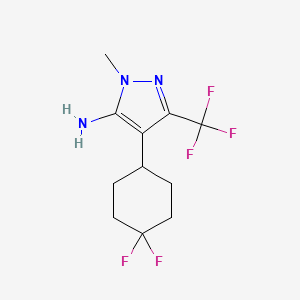

![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
